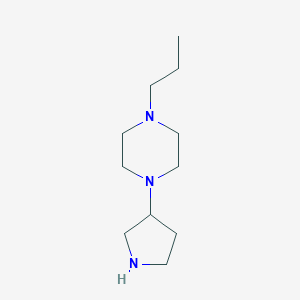

1-Propyl-4-pyrrolidin-3-ylpiperazine

Description

Properties

Molecular Formula |

C11H23N3 |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-propyl-4-pyrrolidin-3-ylpiperazine |

InChI |

InChI=1S/C11H23N3/c1-2-5-13-6-8-14(9-7-13)11-3-4-12-10-11/h11-12H,2-10H2,1H3 |

InChI Key |

SVNRFWFRTFOJAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)C2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propyl 4 Pyrrolidin 3 Ylpiperazine and Its Analogues

General Strategies for the Synthesis of Substituted Piperazine (B1678402) Systems

The piperazine ring is a privileged scaffold in medicinal chemistry, and numerous synthetic routes have been developed for its construction and derivatization. researchgate.net These methods range from classical cyclization reactions to modern catalytic coupling processes.

The most fundamental approach to the piperazine core involves the cyclization of linear precursors. A common strategy is the reaction of a 1,2-diamine with a reagent that provides a two-carbon linker to form the six-membered ring. For instance, optically pure 1,2-diamines, which can be derived from amino acids, can undergo annulation to furnish piperazine cores. nih.gov This method is particularly valuable for creating carbon-substituted piperazines.

Another approach involves the reductive cyclization of dioximes. A primary amine can undergo a sequential double Michael addition to nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. Subsequent stereoselective catalytic reductive cyclization of the oxime groups yields the piperazine ring. nih.gov This allows for the conversion of a primary amino group into a piperazine structure. researchgate.netnih.gov It is also generally acknowledged that 1,2-diamines can react with 1,2-diketones in protic solvents to yield pyrazine (B50134) rings, which can then be reduced to piperazines. jlu.edu.cn

| Precursor Type | Cyclization Partner/Method | Key Features |

| 1,2-Diamine | Bromoethyldiphenylsulfonium triflate | Annulation protocol to yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov |

| Primary Amine | Nitrosoalkenes / Reductive Cyclization | Sequential double Michael addition followed by catalytic hydrogenation of dioxime intermediates. nih.gov |

| 1,2-Diamine | 1,2-Diketone | Forms a pyrazine ring which can be subsequently reduced to piperazine. jlu.edu.cn |

Once the piperazine ring is formed, substitution on the nitrogen atoms is commonly achieved through N-alkylation. This nucleophilic substitution reaction typically involves reacting the piperazine nitrogen with an alkyl halide (e.g., propyl bromide) or other alkylating agents in the presence of a base to neutralize the resulting acid. mdpi.comambeed.com To improve yields or avoid harsh conditions, iodide salts can be added to promote halogen exchange, increasing the reactivity of the leaving group. mdpi.com For the synthesis of the target compound, 1-(pyrrolidin-3-yl)piperazine (B3170046) could be alkylated with a propyl halide. A simple procedure involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group, which can be an effective route for preparing various N-alkylpiperazines. researchgate.net

| Piperazine Substrate | Alkylating Agent | Conditions | Outcome |

| N-Acetylpiperazine | Alkyl Bromide | K₂CO₃, Reflux | N-Alkyl-N'-acetylpiperazine, followed by hydrolysis. researchgate.net |

| Piperazine | Alkyl Chloride/Bromide | Base (e.g., K₂CO₃, Et₃N) | N-Alkylpiperazine. mdpi.com |

| 2-Phenylpiperazine | 3,5-bis(trifluoromethyl)benzylbromide | Low temperature (-78°C) | 1-Alkyl-3-phenylpiperazine. google.com |

Reductive amination is a powerful and widely used alternative to direct N-alkylation for introducing substituents onto the piperazine nitrogen. mdpi.com This one-pot procedure involves the reaction of a piperazine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reagent for this transformation due to its mildness and selectivity. mdpi.comnih.gov To synthesize the "1-Propyl" fragment of the target molecule, a piperazine precursor could be reacted with propanal under reductive amination conditions. nih.gov This method is also suitable for attaching more complex fragments; for example, reacting a piperazine with N-Boc-piperidin-4-one is a key step in the synthesis of other complex piperazine derivatives. google.com

| Amine | Carbonyl Compound | Reducing Agent | Key Features |

| Piperazine | Aldehyde/Ketone | Sodium triacetoxyborohydride | Mild, high-yielding, compatible with various functional groups. mdpi.comnih.gov |

| Resin-immobilized diamine | Aldehyde/Ketone | Sodium cyanoborohydride | Used in solid-phase synthesis of piperazinediones. google.com |

| Amino acid methyl esters | Various | Not specified | Tandem reaction to produce substituted piperazin-2-ones. nih.gov |

The inherent ring strain of aziridines, three-membered nitrogen-containing heterocycles, makes them valuable precursors for synthesizing larger rings like piperazines. researchgate.netmetu.edu.tr The ring-opening of an aziridine (B145994) with a suitable nucleophile can generate a key intermediate for subsequent cyclization. One strategy involves a divergent and modular approach where an activated aziridine undergoes an SN2-type ring opening with an amine, followed by a base-mediated coupling with a dihaloalkane to form the piperazine ring. researchgate.net Transition metal catalysts, such as Rhodium(I), can also be used to catalyze the ring-opening of aziridines for the synthesis of dehydropiperazine derivatives. mdpi.com Furthermore, the activation of a non-activated aziridine via alkylation can form an aziridinium (B1262131) ion, which readily undergoes ring-opening by an external nucleophile, providing a route to functionalized amines that can be precursors to piperazines. nih.gov

Modern synthetic chemistry offers a variety of advanced, often metal-catalyzed, reactions for constructing piperazine systems. For N-arylpiperazines, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are prominent methods for forming the C-N bond between an aryl halide and a piperazine. mdpi.comnih.gov While not directly applicable to the alkyl substituents of the target compound, these methods are crucial for creating a wide range of piperazine analogues.

Palladium catalysis can also be used in cyclization reactions. A modular synthesis of highly substituted piperazines can be achieved by coupling a propargyl unit with a diamine component, which proceeds with high regio- and stereochemical control. organic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates provides another route to tetrahydropyrazines, which can be reduced to piperazines. organic-chemistry.org More recently, photoredox catalysis has emerged as a powerful tool. Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Scope |

| Buchwald-Hartwig Amination | Palladium catalyst | Formation of N-arylpiperazines from aryl halides. mdpi.comnih.gov |

| Ullmann-Goldberg Reaction | Copper catalyst | Formation of N-arylpiperazines, an alternative to Pd-catalysis. mdpi.com |

| Propargyl-Diamine Coupling | Palladium catalyst | Modular synthesis of highly substituted piperazines. organic-chemistry.org |

| Photoredox Annulation | Iridium or Organic Photocatalyst | Synthesis of C-substituted piperazines from diamines and aldehydes. organic-chemistry.org |

Stereoselective Synthesis of the Pyrrolidin-3-yl Moiety in Piperazine Derivatives

The pyrrolidin-3-yl substituent introduces a chiral center into the target molecule, making stereocontrol a critical aspect of its synthesis. The development of methods to produce specific enantiomers (R or S) is essential, as different stereoisomers can have distinct biological activities.

General strategies for the stereoselective synthesis of pyrrolidine (B122466) rings can be broadly classified into two groups: methods that start with an existing chiral pyrrolidine precursor and methods that create the chiral pyrrolidine ring from acyclic starting materials via asymmetric cyclization. nih.gov

A common and effective approach is to utilize the "chiral pool," starting with readily available, enantiomerically pure compounds like the amino acid L-proline or its derivatives (e.g., 4-hydroxyproline). researchgate.net These precursors can be chemically modified and then coupled to the piperazine ring. For example, a suitably functionalized chiral pyrrolidine derivative could be attached to the N4 position of a 1-propylpiperazine (B1297305) precursor via N-alkylation or reductive amination.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful and versatile strategy for the enantioselective synthesis of substituted pyrrolidines. rsc.org This method involves the reaction of an imine with an activated olefin in the presence of a chiral catalyst to construct the pyrrolidine ring with high stereocontrol. By choosing the appropriate catalyst and reaction conditions, it is possible to access different stereoisomers from the same starting materials. rsc.org While complex, this approach could be adapted to create a pyrrolidine precursor suitable for subsequent attachment to the piperazine core.

The synthesis of pyrrolizidin-3-ones, which contain a related bicyclic structure, often relies on the cyclization of a suitably substituted pyrrolidine derivative, highlighting the importance of controlling the stereochemistry of the initial pyrrolidine ring. researchgate.net These principles can be applied to the synthesis of the pyrrolidin-3-yl moiety, where the stereochemistry must be established before or during the formation of the ring that will ultimately be linked to the piperazine.

Development and Optimization of Synthetic Pathways for 1-Propyl-4-pyrrolidin-3-ylpiperazine Scaffolds

The synthesis of this compound, a disubstituted piperazine, can be approached through several strategic pathways. The core challenge lies in the selective functionalization of the two distinct nitrogen atoms of the piperazine ring and the introduction of the pyrrolidinyl moiety, which contains a chiral center. The development of a synthetic route typically involves either the sequential alkylation of a piperazine precursor or the construction of the piperazine ring from acyclic precursors. Two common and effective strategies are reductive amination and direct N-alkylation.

A pivotal intermediate for these syntheses is 1-(pyrrolidin-3-yl)piperazine. This precursor can be synthesized via the reaction of piperazine with a suitably protected 3-halopyrrolidine or through the reductive amination of piperazine with a protected 3-pyrrolidinone. The chirality of the final product is contingent on the stereochemistry of this pyrrolidine precursor. Using an enantiomerically pure starting material, such as (R)-(+)-1-Boc-3-aminopyrrolidine or its (S)-enantiomer, allows for the synthesis of a specific stereoisomer of the target compound. chemicalbook.comchemimpex.com

Reductive Amination Pathway

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is particularly effective for the N-alkylation of secondary amines like piperazines. mdpi.comjocpr.com This pathway involves the reaction of the secondary amine on the piperazine ring of the 1-(pyrrolidin-3-yl)piperazine intermediate with an aldehyde, in this case, propanal, to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the final N-propylated product.

To ensure selectivity and prevent side reactions, the secondary amine on the pyrrolidine ring is typically protected with a group such as a tert-butoxycarbonyl (Boc) group. chemicalbook.com The synthesis would proceed as follows:

Protection: The commercially available (R)- or (S)-3-aminopyrrolidine is protected with a Boc group to yield (R)- or (S)-1-Boc-3-aminopyrrolidine.

Coupling: The protected aminopyrrolidine is then coupled with piperazine. This can be achieved through various methods, including reductive amination with 1-Boc-3-pyrrolidinone.

Reductive Amination: The resulting N-Boc-protected 1-(pyrrolidin-3-yl)piperazine is reacted with propanal. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and high selectivity for iminium ions over carbonyls. nih.gov

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to yield this compound.

Optimization of this pathway involves screening different reducing agents (e.g., sodium cyanoborohydride), solvents (e.g., dichloromethane, 1,2-dichloroethane), and reaction temperatures to maximize yield and purity. google.com

Direct N-Alkylation Pathway

A more direct approach is the nucleophilic substitution reaction between 1-(pyrrolidin-3-yl)piperazine and a propyl electrophile, such as 1-bromopropane (B46711) or propyl iodide. nih.gov This method is often simpler in execution but can be more challenging to control.

A primary challenge with the direct alkylation of piperazine derivatives is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts or dialkylation if both nitrogens are available. google.com To achieve mono-alkylation, reaction conditions must be carefully optimized. Key optimization parameters include:

Stoichiometry: Using a controlled molar ratio of the alkylating agent to the piperazine substrate.

Base: Employing a suitable base (e.g., potassium carbonate, triethylamine) to scavenge the acid byproduct (HBr or HI).

Solvent and Temperature: The choice of solvent (e.g., acetonitrile, DMF) and reaction temperature can significantly influence the reaction rate and selectivity.

As with the reductive amination pathway, protecting the pyrrolidine nitrogen is crucial for directing the alkylation to the desired piperazine nitrogen.

Interactive Data Table: Proposed Synthetic Reactions

| Step | Reaction Type | Starting Material(s) | Key Reagent(s) | Product |

|---|---|---|---|---|

| 1 | Protection | (R)-3-Aminopyrrolidine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | (R)-1-Boc-3-aminopyrrolidine |

| 2A | Reductive Amination | 1-Boc-piperazine, Propanal | Sodium triacetoxyborohydride | 1-Boc-4-propylpiperazine |

| 2B | Direct Alkylation | 1-(N-Boc-pyrrolidin-3-yl)piperazine | 1-Bromopropane, K₂CO₃ | 1-Propyl-4-(N-Boc-pyrrolidin-3-yl)piperazine |

| 3 | Deprotection | 1-Propyl-4-(N-Boc-pyrrolidin-3-yl)piperazine | Trifluoroacetic Acid (TFA) or HCl | This compound |

Analytical Techniques for the Structural Elucidation of Synthetic Intermediates and Final Compounds

The confirmation of the chemical structure of synthetic intermediates and the final this compound product requires a combination of modern analytical techniques. These methods provide comprehensive information about the molecular formula, connectivity of atoms, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. beilstein-journals.org

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each part of the molecule. The propyl group would show a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene group attached to the piperazine nitrogen. The protons on the piperazine and pyrrolidine rings would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The N-H proton of the pyrrolidine ring would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The three carbons of the propyl group would appear in the upfield region. The carbons of the piperazine and pyrrolidine rings would have characteristic shifts that can be assigned using techniques like HSQC (Heteronuclear Single Quantum Coherence) which correlates proton and carbon signals. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov Electrospray ionization (ESI) is a common soft ionization technique that would typically show a protonated molecular ion peak ([M+H]⁺), confirming the molecular weight of the final product.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which provides further structural confirmation. xml-journal.netresearchgate.net For this compound, characteristic fragmentation would likely involve the cleavage of the piperazine ring, loss of the propyl group, or cleavage of the bond between the piperazine and pyrrolidine rings. xml-journal.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands:

C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the propyl, piperazine, and pyrrolidine groups. niscpr.res.in

N-H stretching and bending: A moderate band around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine in the pyrrolidine ring, and a band around 1590-1650 cm⁻¹ for the N-H bend.

C-N stretching: Bands in the 1000-1350 cm⁻¹ region corresponding to the C-N bonds of the amines. researchgate.net

Chromatographic Techniques and Chiral Analysis

Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound. Furthermore, due to the chiral center at the 3-position of the pyrrolidine ring, the final product can exist as a pair of enantiomers. Chiral HPLC, which uses a chiral stationary phase, is the standard method to separate and quantify these enantiomers, thereby determining the enantiomeric excess (ee) of the synthetic product. whiterose.ac.uk This is particularly important if an enantioselective synthesis was performed.

Interactive Data Table: Analytical Techniques for Structural Elucidation

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Electronic environment and connectivity of protons | Distinct signals for propyl, piperazine, and pyrrolidine protons (triplets, multiplets). |

| ¹³C NMR | Carbon skeleton and functional groups | Unique signals for each carbon atom in the aliphatic region. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Protonated molecular ion peak [M+H]⁺; fragments corresponding to loss of propyl or ring cleavage. |

| FTIR Spectroscopy | Presence of functional groups | Bands for C-H (aliphatic), N-H, and C-N stretching and bending. |

| Chiral HPLC | Enantiomeric purity | Separation of (R) and (S) enantiomers into two distinct peaks. |

Structure Activity Relationship Sar and Mechanistic Insights of 1 Propyl 4 Pyrrolidin 3 Ylpiperazine Derivatives

Conformational Analysis of the 1-Propyl-4-pyrrolidin-3-ylpiperazine Core

The six-membered piperazine (B1678402) ring typically adopts a low-energy chair conformation. For 1,4-disubstituted piperazines, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to minimize steric strain. Therefore, it is expected that both the N-1 propyl group and the N-4 pyrrolidinyl group would preferentially occupy equatorial positions. Studies on analogous N-substituted heterocycles have shown that small alkyl groups like propyl can prefer an axial conformation in the gas phase, suggesting that the energetic difference between conformations can be subtle and influenced by the molecular environment. researchgate.net

The five-membered pyrrolidine (B122466) ring is non-planar and exists in a dynamic equilibrium between various "envelope" and "twisted" conformations, a phenomenon known as pseudorotation. researchgate.netnih.gov The specific puckering of the ring and the resulting pseudo-axial or pseudo-equatorial orientation of the substituent at the 3-position are critical for defining the vectoral presentation of the piperazine group to a potential receptor binding site. The stereochemistry at this position (R or S) will dictate the absolute spatial arrangement, which is often a key factor in enantioselective receptor recognition. nih.gov

Influence of the Propyl Group at the N-1 Position on Pharmacological Profiles

The length and nature of the N-alkyl substituent on a piperazine ring can have a profound and target-dependent impact on binding affinity. For instance, in a series of histamine (B1213489) H3 receptor (H3R) antagonists built around a piperazine core, extending the length of the alkyl chain was found to decrease binding affinity. nih.gov This suggests that for certain receptors, the binding pocket has specific spatial constraints, and a group with the size and flexibility of a propyl substituent may provide an optimal balance of hydrophobic interactions and steric fit. Conversely, in other series targeting different receptors, like the sigma-1 receptor (S1R), the difference in affinity between derivatives with two- and three-carbon linkers was not significant, indicating a greater tolerance for linker length in the S1R binding site. nih.gov The propyl group, therefore, acts as a critical tuning element for modulating receptor affinity and selectivity.

| Compound | N-1 Substituent | hH3R Ki (nM) |

|---|---|---|

| Analogue 1 | Ethyl | 16.0 |

| Analogue 2 | Propyl | 37.8 |

| Analogue 3 | Butyl | 397 |

Significance of the Pyrrolidin-3-yl Moiety for Receptor Interaction and Binding Affinity

The pyrrolidin-3-yl group is not merely a bulky substituent but an integral pharmacophoric element. The pyrrolidine scaffold is found in a multitude of approved drugs and bioactive compounds, valued for its ability to explore three-dimensional pharmacophore space. researchgate.netnih.gov

The nitrogen atom within the pyrrolidine ring is a secondary amine, conferring basicity to the moiety. nih.gov At physiological pH, this nitrogen can be protonated, allowing it to act as a hydrogen bond donor in electrostatic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor binding pocket. In its unprotonated state, it can act as a hydrogen bond acceptor. This dual capacity for hydrogen bonding makes it a versatile feature for achieving high-affinity binding.

Furthermore, the stereochemistry at the C-3 position of the pyrrolidine ring is of paramount importance. Due to the chiral nature of receptor binding sites, the (R) and (S) enantiomers of a this compound derivative would be expected to exhibit different biological profiles. nih.gov One enantiomer may fit optimally into the binding pocket, leading to higher affinity and/or efficacy, while the other may bind weakly or not at all. This stereoselectivity is a cornerstone of modern drug design, and the chiral pyrrolidinyl moiety is a key driver of this effect. researchgate.net

Systematic Structural Modifications and Their Impact on Biological Activity

Building upon the this compound core, systematic modifications can be made to probe the SAR and optimize the pharmacological properties of the resulting derivatives.

The N-1 position, occupied by the propyl group, is a primary site for modification. Replacing the propyl group with other functionalities can dramatically alter the compound's interaction with its biological target.

N-Aryl Substitution: Replacing the N-propyl group with an aryl ring (e.g., phenyl, pyridyl) introduces a rigid, planar moiety capable of engaging in π-π stacking or other hydrophobic interactions within the receptor pocket. N-phenylpiperazine derivatives are known to interact with various central nervous system receptors. rsc.org

Substituted Aryl Groups: Further decoration of the N-aryl ring with substituents (e.g., methoxy, fluoro, chloro) can fine-tune the electronic properties and steric profile of the molecule. These changes can lead to enhanced binding affinity and selectivity. For example, in a series of dopamine (B1211576) D2/D3 receptor ligands, the specific substitution pattern on an N-arylpiperazine ring was critical for achieving high affinity and selectivity for the D3 receptor. nih.gov Comparing compounds with a piperazine core to those with a piperidine (B6355638) core has shown that while replacing piperazine with piperidine may not significantly affect affinity at one target (e.g., H3R), it can drastically increase affinity for another (e.g., σ1R), highlighting the importance of this core structure for dual-target ligand design. nih.govacs.org

| Core Structure | N-1 Substituent | Target Receptor | Ki (nM) |

|---|---|---|---|

| Arylpiperazine | 5-OH-Indole-Amide | Dopamine D2 | 51.2 |

| Arylpiperazine | 5-OH-Indole-Amide | Dopamine D3 | 0.55 |

| Arylpiperazine | Benzo[b]thiophene-Amide | Dopamine D2 | 76.9 |

| Arylpiperazine | Benzo[b]thiophene-Amide | Dopamine D3 | 1.69 |

| Alkylpiperazine | 4-(Pyridin-4-yl) | Sigma-1 (σ1R) | 1531 |

| Alkylpiperidine | 4-(Pyridin-4-yl) | Sigma-1 (σ1R) | 3.64 |

Modifications to the pyrrolidine ring offer another avenue for optimizing biological activity. The introduction of substituents can alter the ring's conformation and introduce new points of interaction.

Substitution on Carbon Atoms: Adding small functional groups, such as methyl or hydroxyl groups, at positions 2, 4, or 5 of the pyrrolidine ring can probe for additional steric or hydrogen-bonding interactions within the receptor's binding site. For example, polyhydroxylated pyrrolidines are known to be potent enzyme inhibitors, mimicking the transition state of carbohydrates. nih.gov

Substitution on the Ring Nitrogen: The secondary amine of the pyrrolidine ring is a site for potential derivatization. N-alkylation or N-acylation would neutralize its basicity and remove its hydrogen bond donating ability, which could be used to test the importance of this interaction for receptor binding. The vast majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N-1 position. nih.gov

In many modern drug design strategies, molecular scaffolds are used as building blocks connected by linkers. The piperazine moiety itself is frequently incorporated into such linkers due to its favorable physicochemical properties. rsc.orgrsc.org Inserting a piperazine ring into a linker can increase rigidity and enhance aqueous solubility, as the two nitrogen atoms can be protonated. rsc.org

| Piperazine Linker Type | Measured pKa | Approx. % Protonated at pH 7.4 |

|---|---|---|

| Alkyl-Piperazine-Alkyl | 7.81 - 7.98 | ~70% |

| Carbonyl-Piperazine-Alkyl | 7.06 | ~32% |

| Carbonyl-Piperazine-Carbonyl | 5.73 | ~2% |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the interactions of ligands with their biological targets, guiding the design of more potent and selective molecules. For derivatives of this compound, techniques such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in elucidating their structure-activity relationships.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govderpharmachemica.commdpi.com This technique allows researchers to visualize plausible binding modes and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For piperazine and pyrrolidine-containing scaffolds, docking studies are routinely used to understand how modifications to the core structure influence binding affinity and selectivity. nih.govnih.gov For instance, the protonatable nitrogen atoms within the piperazine ring are often identified as key interaction points, forming salt bridges with acidic residues like aspartate or glutamate (B1630785) in the target's active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and conformational changes of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the binding, revealing how the ligand and protein adapt to each other and confirming the stability of the interactions predicted by docking. researchgate.net These simulations can highlight key residues responsible for anchoring the ligand and assess the flexibility of different parts of the molecule within the binding pocket, offering deeper insights into the binding mechanism. nih.gov

| Scaffold Type | Potential Protein Target | Key Interacting Residues | Primary Interaction Type | Computational Method |

|---|---|---|---|---|

| Phenylpiperazine | eIF4A1 Helicase | R362, R365 | Salt Bridge | Molecular Dynamics nih.gov |

| Arylpiperazine | α1-Adrenergic Receptors | Not Specified | Not Specified | QSAR/Molecular Modeling nih.gov |

| Piperidine/Piperazine Cores | Sigma-1 Receptor (σ1R) | Not Specified | Hydrophobic & Electrostatic | Molecular Docking nih.gov |

| Piperazine Derivatives | DNA | DG 13, DC 12 (Nucleotides) | Hydrogen Bonding | Molecular Docking derpharmachemica.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govmdpi.com By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govmdpi.com

A relevant QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which are structurally analogous to this compound. The resulting model successfully explained up to 91% of the variance in the observed antiarrhythmic activity. nih.gov The analysis identified several key molecular descriptors that significantly influence the biological activity. nih.gov This type of modeling provides a quantitative framework for understanding how specific structural features contribute to the desired pharmacological effect. scispace.com

| Descriptor | Descriptor Type | Significance in Model | Interpretation |

|---|---|---|---|

| PCR | Topological | High | Relates to the overall size and branching of the molecule. |

| JGI4 | Topological | High | A mean topological charge index that reflects electronic distribution over the molecular structure. |

The predictive power of the QSAR model was rigorously validated using multiple statistical methods, including leave-one-out (LOO) cross-validation, external test sets, and Y-scrambling, ensuring the robustness and reliability of the findings. nih.gov

Ligand Design Principles for Enhanced Target Modulation

The insights gained from computational studies provide clear principles for designing new derivatives with enhanced potency and selectivity. Based on SAR, docking, and QSAR analyses of related compounds, several ligand design strategies can be proposed for the this compound scaffold.

Optimization of Lipophilicity and Size: As suggested by the importance of topological descriptors like PCR in QSAR models, the size and shape of substituents on the aryl ring of the piperazine moiety are critical. nih.gov Modifications should be made to achieve an optimal balance of size and lipophilicity to enhance binding and improve pharmacokinetic properties.

Modulation of Electronic Properties: The significance of electronic descriptors such as JGI4 indicates that the distribution of charge across the molecule is a key determinant of activity. nih.gov Introducing electron-withdrawing or electron-donating groups at specific positions on the aromatic ring can fine-tune these properties to maximize interaction with the target.

Targeting Specific Interactions: Molecular docking studies often reveal specific hydrogen bonds or hydrophobic pockets that are crucial for high-affinity binding. nih.gov Ligand design should focus on incorporating or preserving functional groups that can form these key interactions. For example, ensuring the piperazine nitrogen remains available for salt bridge formation is a critical design consideration.

Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the propyl linker or the pyrrolidine ring can lock the molecule into its bioactive conformation. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

By systematically applying these principles, medicinal chemists can rationally design next-generation compounds based on the this compound scaffold with improved therapeutic potential.

Receptor Binding and in Vitro Pharmacological Profiling of 1 Propyl 4 Pyrrolidin 3 Ylpiperazine Analogues

Characterization of Binding Affinities to Neurotransmitter Receptors

The affinity of a compound for a specific receptor is a critical determinant of its pharmacological profile. For analogues of 1-Propyl-4-pyrrolidin-3-ylpiperazine, which prominently feature the arylpiperazine motif, binding affinities have been extensively studied across a range of G-protein coupled receptors (GPCRs) that are pivotal in neurotransmission.

Arylpiperazine derivatives are well-known for their interaction with serotonin (B10506) receptors. The nature of the aryl group and the substituents on the piperazine (B1678402) and other heterocyclic moieties significantly modulate the affinity and selectivity for different 5-HT receptor subtypes.

Research into arylpiperazine derivatives has demonstrated that these compounds can exhibit high affinity for several serotonin receptor subtypes. For example, certain coumarin-piperazine ligands have been shown to strongly interact with 5-HT1A and 5-HT2A receptors. semanticscholar.org The basic nitrogen atom of the piperazine ring is crucial for this interaction, as it can form strong bonds with acidic amino acids within the transmembrane domain of these receptors. semanticscholar.org

In a series of novel derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group, compounds with a 4-(3-bromophenyl)piperazin-1-yl and 4-(2-chlorophenyl)piperazin-1-yl moiety linked by a butoxy chain exhibited exceptionally high affinity for the 5-HT1A receptor, with Ki values of 0.78 nM and 0.57 nM, respectively. semanticscholar.org Furthermore, studies on 1,3,5-triazine-methylpiperazine derivatives have shown high affinity for the 5-HT6 receptor, with one particular thymol (B1683141) derivative displaying a Ki of 11 nM and significant selectivity over 5-HT1A, 5-HT2A, and 5-HT7b receptors. researchgate.net

Another study focusing on arylpiperazine serotonergic/dopaminergic ligands identified compounds with notable affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. For instance, a compound designated as 9b showed Ki values of 23.9 nM at 5-HT1A, 39.4 nM at 5-HT2A, and 45.0 nM at 5-HT7 receptors. nih.gov A related compound, 12a , displayed a different profile with Ki values of 41.5 nM at 5-HT1A and 42.5 nM at 5-HT7, but a lower affinity of 315 nM at the 5-HT2A receptor. nih.gov

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | 5-HT6 (Ki, nM) |

| Analogue 9b | 23.9 | 39.4 | 45.0 | Not Reported |

| Analogue 12a | 41.5 | 315 | 42.5 | Not Reported |

| Thymol Derivative 4 | >1000 | 430 | >1000 | 11 |

| Coumarin Derivative 4 | 0.78 | Not Reported | Not Reported | Not Reported |

| Coumarin Derivative 7 | 0.57 | Not Reported | Not Reported | Not Reported |

Data sourced from multiple studies on arylpiperazine analogues.

The arylpiperazine scaffold is also a key component in many ligands targeting dopamine (B1211576) receptors, particularly the D2-like family (D2, D3, and D4). The antipsychotic action of drugs like aripiprazole (B633) is, in part, due to their interaction with D2 receptors. nih.gov

In the same study of arylpiperazine serotonergic/dopaminergic ligands, compound 12a demonstrated a Ki of 300 nM at the D2 receptor. nih.gov Research on conformationally restricted N-phenylpiperazine derivatives has also yielded potent D2 and D3 receptor ligands. mdpi.com Furthermore, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed as potential D2/D3 receptor agonists for conditions like Parkinson's disease. researchgate.net

| Compound | D2 (Ki, nM) | D3 (Ki, nM) |

| Analogue 12a | 300 | Not Reported |

Data from a study on arylpiperazine serotonergic/dopaminergic ligands.

Histamine (B1213489) receptors, particularly the H3 subtype, are also targets for piperazine and piperidine-containing compounds. The H3 receptor acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of various neurotransmitters. nih.gov

A study on piperazine and piperidine (B6355638) derivatives as histamine H3 and sigma-1 receptor antagonists provided detailed binding data. In this series, the replacement of a piperidine ring with a piperazine ring did not drastically alter the affinity for the H3 receptor in some cases. For instance, a piperazine derivative (compound 4 ) showed a high affinity for the human H3 receptor with a Ki value of 3.17 nM. nih.gov

| Compound | hH3 Receptor (Ki, nM) |

| Analogue 4 (Piperazine) | 3.17 |

| Analogue 5 (Piperidine) | 7.70 |

| Analogue 13 (Piperazine) | 37.8 |

| Analogue 16 (Piperazine) | 12.7 |

Data from a study on piperazine and piperidine derivatives.

Sigma receptors are unique intracellular proteins that are implicated in a variety of neurological functions and are targets for novel therapeutic agents. Recent research has revealed that some histamine H3 receptor antagonists also possess a high affinity for sigma-1 receptors. nih.gov

The same study that investigated H3 receptor binding also characterized the affinity of piperazine and piperidine derivatives for sigma-1 and sigma-2 receptors. A key finding was that piperidine-containing compounds generally showed a higher affinity for the σ1 receptor compared to their piperazine counterparts. For example, while a piperidine derivative (compound 5 ) had a σ1 Ki of 3.64 nM, its piperazine analogue (compound 4 ) had a much lower affinity with a Ki of 1531 nM. nih.gov However, other piperazine derivatives in the study did exhibit notable affinity for the σ1 receptor. nih.gov

| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) |

| Analogue 4 (Piperazine) | 1531 | 185 |

| Analogue 5 (Piperidine) | 3.64 | 12.1 |

| Analogue 13 (Piperazine) | 51.8 | 134 |

| Analogue 16 (Piperazine) | 37.8 | 13.9 |

Data from a study on piperazine and piperidine derivatives.

Interaction with Transporter Proteins (e.g., Serotonin Transporter (SERT))

The serotonin transporter (SERT) is a primary target for many antidepressant medications. It is responsible for the reuptake of serotonin from the synaptic cleft. The structural features of piperidine and pyrrolidine (B122466) derivatives have been explored for their ability to inhibit monoamine reuptake.

Structure-activity relationship studies on [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives have shown that the nature of the amine, the substitution on the aryloxy ring, and stereochemistry all influence the inhibition of serotonin and norepinephrine (B1679862) reuptake. nih.gov This indicates that analogues of this compound could potentially interact with SERT. The development of conformationally selective inhibitors of SERT is an active area of research, with novel compounds being designed to stabilize specific states of the transporter. mangliklab.com

Functional Characterization in Cellular Systems

Beyond binding affinity, the functional activity of a compound at its target receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is crucial. For arylpiperazine analogues, functional assays are used to determine their intrinsic activity.

In the study of arylpiperazine serotonergic/dopaminergic ligands, the identified compounds were not only evaluated for their binding affinities but also for their potential functional effects, with some being considered for their antipsychotic or anxiolytic potential based on their receptor profiles. nih.gov For instance, the anxiolytic drug buspirone (B1668070) exerts its effects through partial agonism at 5-HT1A receptors. nih.gov Similarly, the development of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives aimed to create D2/D3 receptor agonists. researchgate.net The functional characterization of these analogues is essential to predict their therapeutic utility.

Agonist/Antagonist Activity Determination via Second Messenger Assays (e.g., cAMP Modulation)

The functional activity of G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors, is commonly assessed by measuring the modulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP). GPCRs that couple to Gαs proteins stimulate adenylyl cyclase to increase cAMP levels, while those coupled to Gαi proteins inhibit adenylyl cyclase, leading to a decrease in cAMP. Functional assays measure a compound's ability to either stimulate (agonism) or block (antagonism) this cAMP response.

For analogues of this compound, functional activity has been characterized at α1-adrenergic receptors. A study on a series of 1-(propyl)pyrrolidin-2-one derivatives bearing a phenylpiperazine moiety evaluated their antagonist potency. In cellular functional assays, these compounds behaved as α1-adrenoceptor antagonists. Specifically, the compound 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one (Compound V) demonstrated potent antagonism and a significant functional preference for the α1A-adrenoceptor subtype over the α1B subtype. bibliotekanauki.pl

The agonist or antagonist profile of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines at the 5-HT1A receptor was evaluated using an adenylyl cyclase assay. nih.gov The results showed that the functional activity, ranging from full agonism to full antagonism, was heavily influenced by the nature of the N4-substituent. nih.gov For instance, a benzamidoethyl derivative acted as a full agonist, while a saccharinbutyl derivative was predominantly an antagonist. nih.gov

Table 1: Functional Antagonist Activity of a Pyrrolidinone Analogue at α1-Adrenoceptors

| Compound | Receptor Subtype | Functional Assay | Potency (EC50) | Selectivity (α1A vs α1B) |

|---|---|---|---|---|

| 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one | α1A-Adrenoceptor | Antagonism | - | 152-fold preference for α1A |

Data derived from a study on pyrrolidine derivatives, highlighting the functional preference of Compound V. bibliotekanauki.pl

Receptor Selectivity Profiling and Off-Target Binding Assessment

Receptor binding assays are crucial for determining the affinity of a compound for its primary target and for identifying potential off-target interactions. This is typically achieved through radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from a receptor is measured, yielding an inhibition constant (Ki). A lower Ki value indicates higher binding affinity.

Analogues featuring the pyrrolidinylpiperazine scaffold have been profiled across a range of CNS receptors. A series of 1-[(4-arylpiperazin-1-yl)-alkyl]-3,3-diphenyl- and 3,3-dimethyl-pyrrolidine-2,5-diones were assessed for their affinity at serotonin 5-HT1A and 5-HT7 receptors. Several compounds showed high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range (e.g., 16-33 nM). researchgate.net

In another study, piperazine and piperidine derivatives were evaluated for their binding affinity at histamine H3 (hH3R) and sigma (σ1, σ2) receptors. The results indicated that compounds containing a piperidine ring generally showed higher affinity for the σ1 receptor compared to their piperazine counterparts. For example, one piperidine-containing compound displayed a Ki of 3.64 nM at the σ1 receptor, whereas its piperazine analogue had a much lower affinity with a Ki of 1531 nM. nih.gov Both piperidine and piperazine series, however, retained high affinity for the hH3R. nih.gov

Furthermore, screening of novel compounds has identified pyrrolidinylpiperazine-related structures with affinities for dopamine D2 and D4 receptors, with some derivatives showing Ki values as low as 2.0 nM for the D4 receptor. nih.govnih.gov

Table 2: Receptor Binding Affinity (Ki) Profile of Pyrrolidinylpiperazine Analogues

| Compound Class / Specific Analogue | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 3,3-disubstituted-pyrrolidine-2,5-dione derivatives researchgate.net | 5-HT1A | 16 - 34 nM |

| 5-HT7 | 47 - 70 nM | |

| 4-(pyridin-4-yl)piperazine/piperidine derivatives nih.gov | Histamine H3 | 3.17 - 37.8 nM |

| Sigma-1 (σ1) | 3.64 - 1531 nM | |

| Sigma-2 (σ2) | 67.9 nM (for highest affinity σ1 ligand) | |

| Piperazinylmethyl pyrazolo[1,5-a]pyridine (B1195680) derivative nih.gov | Dopamine D4 | 2.0 nM |

| Phenylpiperazine pyrrolidin-2-one derivative bibliotekanauki.pl | α1A-Adrenoceptor | - |

| α1B-Adrenoceptor | - | |

| α1D-Adrenoceptor | - |

This table compiles data from multiple studies on various classes of analogues.

Preclinical Efficacy Studies in Animal Models for Therapeutic Potential

Evaluation of Antimicrobial Efficacy in Preclinical Pathogen Models

Antimalarial Activity

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of the Plasmodium parasite, necessitates the discovery of novel chemotypes for new antimalarial drugs. Research has focused on nitrogen-heterocyclic compounds, including piperazine (B1678402) and pyrrolidine (B122466) derivatives, as promising scaffolds for antimalarial agents.

Studies have been conducted on a series of aryl piperazine and pyrrolidine derivatives to assess their ability to inhibit the growth of Plasmodium falciparum. One investigation synthesized and evaluated derivatives for their efficacy against the chloroquine-resistant (FCR-3) strain of P. falciparum in vitro. The findings indicated that the presence of specific chemical groups, such as a hydroxyl group, a propane chain, and a fluorine atom, was critical for antiplasmodial activity. Five compounds from an aryl-alcohol series demonstrated a 50% inhibition of parasite growth at concentrations of 10 μM or less. The most potent compound identified in this series was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, which was significantly more active against P. falciparum (IC₅₀: 0.5 μM) than against tumorigenic and non-tumorogenic cell lines. However, its in vivo efficacy was limited, showing only a 35% inhibition of parasite growth in Plasmodium berghei-infected mice.

In a different study, 4-Aryl 3-acetamide pyrrolidines were identified as potent inhibitors of P. falciparum. These compounds showed good pharmacokinetic properties and oral efficacy in a mouse model of malaria. Notably, the compound CWHM-1552 demonstrated significant in vitro and in vivo activity, as detailed in the table below.

| Compound | In Vitro IC₅₀ (P. falciparum 3D7) | In Vivo Efficacy (P. chabaudi model) |

| CWHM-1552 | 51 nM | ED₉₀ of <10 mg/kg/day; ED₉₉ of 30 mg/kg/day |

| (±)-2 | 190 nM | Not Reported |

| (±)-3 | 250 nM | Not Reported |

These studies underscore the potential of the piperazine and pyrrolidine scaffolds in developing new antimalarial agents, although further optimization is often required to translate in vitro potency into in vivo efficacy.

Exploration of Anti-Cancer and Antiproliferative Potentials in Cell Lines and Xenograft Models

The development of novel anticancer therapeutics is a primary focus of medicinal chemistry, with heterocyclic compounds playing a significant role. While direct studies on the anti-cancer potential of 1-Propyl-4-pyrrolidin-3-ylpiperazine are limited in the available literature, research on related structures containing piperidine (B6355638) and pyrrolidine rings provides insight into potential antiproliferative activities.

For instance, a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. The investigation utilized an MTT assay to determine the growth inhibitory effects. Two compounds, designated 7b and 7g, were particularly effective, showing up to 90% growth inhibition on T-47D (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, and 80% growth inhibition on HepG2 (liver cancer) cells when compared to the standard drug, paclitaxel.

Another area of research involves the inhibition of protein kinases, which are crucial for cancer cell signaling. Pyrrolopyrimidine-based analogs have been explored as inhibitors of the Akt kinase pathway. The clinical candidate AZD5363, a pyrrolopyrimidine inhibitor, demonstrated potent inhibition of tumor growth in a breast cancer xenograft model following oral administration. This was accompanied by a pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers in vivo.

The use of xenograft models, where human tumor cells are implanted into immunocompromised mice, is a standard method for evaluating the in vivo efficacy of potential anti-cancer compounds. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system and to study pharmacodynamic markers of activity within the tumor tissue.

Analysis of Anti-inflammatory and Analgesic Effects in Preclinical Models

Compounds incorporating piperazine and pyrrolidine structures have been investigated for their potential to treat pain and inflammation. Preclinical models are essential for characterizing the analgesic (pain-relieving) and anti-inflammatory properties of new chemical entities.

In one study, a novel multitarget piperazine analog, referred to as compound 29, was identified through an in vivo-guided approach for its analgesic properties. Its effects were evaluated in a model of neuropathic pain. Compound 29 demonstrated dose-dependent analgesic activity, evidenced by an increase in the paw withdrawal threshold. The peak analgesic effect was observed 3 hours after administration.

Analgesic Effect of Compound 29 in a Neuropathic Pain Model

| Dose | Maximum Possible Effect (MPE) |

|---|---|

| 50 mg/kg | 24% |

| 100 mg/kg | 45% |

Other research has focused on different piperazine derivatives for anti-inflammatory and antinociceptive effects. A compound known as LQFM182 was tested using the acetic acid-induced abdominal writhing test and the formalin-induced pain test to assess its analgesic potential. It was also evaluated in carrageenan-induced paw edema and pleurisy models to determine its anti-inflammatory activity. The results showed that LQFM182 reduced the number of abdominal writhings and decreased paw licking time in the second phase of the formalin test. Furthermore, it reduced edema formation and decreased the levels of pro-inflammatory cytokines, including TNF-α and IL-1β, in the pleural exudate.

Similarly, a pyrrole derivative, compound 3f, was shown to have potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, particularly after repeated administration. This effect was associated with a reduction in systemic levels of the pro-inflammatory cytokine TNF-α and a significant increase in the anti-inflammatory cytokine TGF-β1.

Pharmacodynamic Biomarker Evaluation in Animal Studies

Pharmacodynamic (PD) biomarkers are crucial tools in drug development. They are measurable indicators that can demonstrate that a drug has reached its target and elicited a biological response. In preclinical animal studies, the evaluation of PD biomarkers helps to establish proof of concept, understand the mechanism of action, and inform the dose-response relationship of a novel compound.

While specific PD biomarker studies for this compound were not identified in the reviewed literature, the general approach involves identifying biomarkers that are linked to the drug's therapeutic activity. For example, in the context of an anti-cancer agent targeting a specific kinase, a PD biomarker could be the level of phosphorylation of that kinase or its substrate in tumor tissue. For an anti-inflammatory drug, biomarkers could include the levels of specific pro-inflammatory or anti-inflammatory cytokines in the blood or affected tissue.

The process of evaluating PD biomarkers in animal studies typically involves:

Identifying potential biomarkers based on the compound's mechanism of action.

Developing and validating assays to measure these biomarkers in relevant biological samples (e.g., plasma, tissue).

Conducting animal studies where the compound is administered and biomarker levels are measured at various time points and dose levels.

Correlating biomarker modulation with the compound's pharmacokinetic profile and efficacy outcomes.

The use of PD biomarkers can streamline the drug development process by providing early evidence of biological activity, which can be more sensitive than clinical efficacy endpoints. This allows for more informed decisions regarding the potential of a drug candidate before moving into more extensive and costly clinical trials.

Advanced Medicinal Chemistry Concepts and Optimization Strategies

Bioisosteric Replacements and Scaffold Hopping Approaches for the Piperazine (B1678402) Core

The piperazine ring is a common feature in many CNS-active drugs, valued for its ability to improve solubility and its basic nitrogen atom which often serves as a key pharmacophoric element for receptor interaction. nih.gov However, optimizing a lead candidate may require modifying or replacing this core to improve properties such as selectivity, metabolic stability, or patentability. Bioisosteric replacement and scaffold hopping are key strategies in this endeavor. mdpi.com

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. mdpi.com For the piperazine core in 1-Propyl-4-pyrrolidin-3-ylpiperazine, several bioisosteric replacements could be considered to modulate its physicochemical and pharmacological profile. These replacements aim to retain the key diamine feature while altering conformation, basicity (pKa), and lipophilicity.

Table 1: Potential Bioisosteric Replacements for the Piperazine Core

| Bioisostere | Rationale for Replacement | Potential Impact |

|---|---|---|

| Homopiperazine (1,4-diazepane) | Introduces greater conformational flexibility with a seven-membered ring. | May alter receptor binding affinity and selectivity; could impact metabolic stability. nih.gov |

| Diazaspiroalkanes | Fuses two rings at a single carbon, creating a more rigid, three-dimensional structure. | Can improve affinity and selectivity by locking the molecule into a more favorable binding conformation; may reduce off-target effects. nih.govmdpi.com |

| Bridged Diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Introduces significant conformational constraint. | Offers a distinct spatial arrangement of nitrogen atoms, potentially leading to novel receptor interactions and improved selectivity. nih.gov |

Scaffold hopping involves a more radical change, replacing the central piperazine core with a functionally equivalent but structurally distinct scaffold. This can lead to compounds with novel intellectual property and potentially superior drug-like properties. nih.gov For the pyrrolidinyl-piperazine motif, a scaffold hopping strategy could identify entirely new core structures that maintain the crucial spatial relationship between the propyl group and the pyrrolidinyl moiety.

Fragment-Based Drug Discovery (FBDD) Applied to Pyrrolidinyl-Piperazine Motifs

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. astx.com These initial hits are then optimized and grown or linked to generate more potent leads. The this compound scaffold is well-suited to an FBDD approach.

The structure can be deconstructed into its constituent fragments:

Fragment A: A pyrrolidine (B122466) ring, which provides a three-dimensional character. nih.govnih.gov

Fragment B: A piperazine ring, a common linking element and pharmacophore.

Fragment C: A simple propyl group.

In an FBDD campaign, libraries of pyrrolidine- and piperazine-containing fragments would be screened against a target of interest. nih.gov High-resolution structural techniques like X-ray crystallography or NMR would be used to identify fragments that bind to the target and to determine their binding modes. Once validated hits are found for both the pyrrolidine and piperazine motifs in adjacent pockets, they can be linked together. This strategy allows for the systematic exploration of how these fragments contribute to binding and provides a clear path for optimization. astx.com The propyl group could be introduced later in the optimization process to explore a hydrophobic pocket identified through structural analysis.

Synthetic Accessibility and Scalability Considerations for Lead Candidates

The viability of a lead candidate depends heavily on its synthetic accessibility and the potential for large-scale, cost-effective production. The synthesis of this compound and its analogs would likely rely on established and scalable chemical reactions.

A plausible retrosynthetic analysis suggests that the molecule could be constructed via a few key disconnections. A common approach would involve the coupling of a protected pyrrolidine derivative with a suitably substituted piperazine.

Key Synthetic Steps:

Reductive Amination: A primary method for forming the N-pyrrolidinyl bond would be the reductive amination between a piperazine (e.g., 1-propylpiperazine) and a pyrrolidin-3-one derivative. This reaction is typically robust and scalable.

Nucleophilic Substitution: An alternative route involves the reaction of a piperazine with a pyrrolidine bearing a leaving group at the 3-position (e.g., a tosylate or mesylate).

Piperazine Synthesis: The substituted piperazine core itself can be assembled through various methods, including the reaction of an aniline (B41778) with bis-(2-haloethyl)amine or through modern catalytic methods like C-H functionalization, although these can present scalability challenges. mdpi.commdpi.com

Scalability Challenges:

Starting Material Cost: The cost and availability of chiral, substituted pyrrolidine starting materials can be a significant factor.

Purification: Chromatographic purification is often necessary at the lab scale but is undesirable for large-scale manufacturing. Developing a synthesis that yields a crystalline product to allow for purification by recrystallization is highly advantageous. researchgate.net

Recent advances in photoredox catalysis and flow chemistry offer potential solutions to some scalability issues, providing greener and more efficient synthetic pathways. mdpi.comresearchgate.netnih.gov

Metabolic Stability Profiling in In Vitro Preclinical Systems

Liver Microsomes: These preparations contain Phase I drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. Piperazine-containing compounds are known substrates for several CYP isoforms, particularly CYP3A4 and CYP2D6. nih.govresearchgate.net Incubating the compound with liver microsomes in the presence of cofactors like NADPH allows for the determination of its intrinsic clearance (CLint) and half-life (t½). bioivt.comnih.gov

Hepatocytes: Using whole liver cells provides a more complete picture of metabolism, as it includes both Phase I and Phase II (conjugation) pathways. nuvisan.com

Common metabolic liabilities for this scaffold would include:

N-dealkylation: Cleavage of the N-propyl group.

Oxidation: Hydroxylation on the propyl chain or on the pyrrolidine or piperazine rings.

Ring Opening: Oxidative cleavage of the piperazine or pyrrolidine rings. rsc.org

The data generated from these assays are crucial for guiding further chemical modifications to block or reduce metabolic degradation, thereby improving the compound's pharmacokinetic profile.

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Clearance Category |

|---|---|---|---|---|

| Liver Microsomes | Human | 45 | 30.8 | Moderate |

| Liver Microsomes | Rat | 15 | 92.4 | High |

| Hepatocytes | Human | 60 | 11.5 (µL/min/10⁶ cells) | Low-Moderate |

| Hepatocytes | Rat | 25 | 27.7 (µL/min/10⁶ cells) | Moderate-High |

This table contains illustrative data and does not represent actual experimental results for this compound.

Optimization for Selective Receptor Modulation and Polypharmacology

The pyrrolidinyl-piperazine scaffold is a versatile template for designing ligands that target a variety of receptors, particularly aminergic G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comnih.gov Medicinal chemistry efforts would focus on optimizing the structure to achieve a desired activity profile, which could be high selectivity for a single receptor or a carefully designed polypharmacology (activity at multiple targets). unc.edu

Selective Receptor Modulation: To achieve selectivity, modifications would be made to the peripheral groups—the N-propyl group and substituents on the pyrrolidine ring. For instance, altering the length or branching of the alkyl chain or introducing aromatic groups can fine-tune interactions within the receptor's binding pocket. nih.gov The stereochemistry of the pyrrolidine ring is also critical, as different stereoisomers can exhibit vastly different affinities and selectivities for a given target. nih.gov

Polypharmacology: For complex diseases like schizophrenia or depression, targeting multiple receptors simultaneously can offer superior therapeutic efficacy. unc.edu The arylpiperazine scaffold is a well-known privileged structure for achieving polypharmacology across aminergic GPCRs. mdpi.com By analogy, modifications to the this compound core could be designed to balance affinities at multiple targets, such as antagonizing the 5-HT2A receptor while agonizing the 5-HT1A receptor. This involves carefully tuning the molecule to fit the distinct but related binding pockets of different receptors. nih.govacs.org

Structure-activity relationship (SAR) studies, guided by computational modeling and iterative synthesis and testing, are essential to navigate the complex interplay of factors that govern receptor affinity and functional activity.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for 1-Propyl-4-pyrrolidin-3-ylpiperazine Derivatives

The piperazine (B1678402) ring is a well-established pharmacophore found in numerous approved drugs, known for its interaction with a variety of biological targets, particularly within the central nervous system (CNS). benthamdirect.comeurekaselect.com Derivatives of piperazine have shown significant activity as antipsychotic agents by targeting dopamine (B1211576) and serotonin (B10506) receptors. benthamdirect.comeurekaselect.com Future research on this compound derivatives could build upon this foundation to identify novel biological targets.

Key Research Areas:

Expansion of Receptor Profiling: Systematic screening of derivatives against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters could uncover novel, high-affinity interactions. For instance, certain piperazine and piperidine (B6355638) derivatives have demonstrated high affinity for histamine (B1213489) H3 and sigma-1 receptors, suggesting potential applications in pain management. nih.gov

Anticancer Agent Development: The arylpiperazine scaffold is increasingly recognized for its potential in oncology. mdpi.com Derivatives have shown cytotoxic effects against various cancer cell lines, and their ability to interact with molecular targets implicated in cancer pathogenesis makes them valuable candidates for further investigation. mdpi.comnih.gov Research could focus on identifying specific kinases, signaling pathways, or anti-apoptotic proteins, such as Bcl-2, that are modulated by novel this compound analogs. mdpi.com

Antifungal Drug Discovery: Piperazine derivatives have also been identified as potent inhibitors of fungal enzymes, such as 1,3-beta-D-glucan synthase, which is crucial for the integrity of the fungal cell wall. nih.gov This presents an opportunity to develop new classes of antifungal agents.

| Potential Biological Target Class | Examples of Specific Targets | Therapeutic Area |

| Central Nervous System Receptors | Dopamine (D2, D3), Serotonin (5-HT1A), Histamine H3, Sigma-1 | Schizophrenia, Parkinson's Disease, Pain |

| Cancer-Related Targets | Androgen Receptor, Bcl-2 Family Proteins, Receptor Tyrosine Kinases | Prostate Cancer, Leukemia, Various Solid Tumors |

| Fungal Enzymes | 1,3-beta-D-glucan Synthase | Fungal Infections |

Application in Chemical Biology as Molecular Probes

A high-quality chemical probe is a selective small molecule that allows for the interrogation of a protein's function in biological systems. nih.gov Given the diverse biological activities of piperazine and pyrrolidine (B122466) derivatives, structurally unique compounds like this compound could be developed into valuable molecular probes.

Potential Applications:

Target Validation and Mechanistic Studies: A highly selective derivative could be used to elucidate the physiological and pathological roles of a specific biological target. nih.gov For example, a probe targeting a particular subtype of serotonin receptor could help to dissect its contribution to neuropsychiatric disorders.

Assay Development: Fluorescently labeling a potent and selective derivative could enable the development of high-throughput screening assays to identify other modulators of the target.

In Vivo Imaging: While distinct from PET imaging, fluorescently tagged probes can be used in preclinical models to visualize the distribution of the target protein in tissues and organs.

The development of a successful chemical probe requires rigorous characterization to ensure potency, selectivity, and a well-understood mechanism of action. nih.gov

Development of Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov The development of novel radioligands is crucial for expanding the applications of PET in both research and clinical settings. The piperazine scaffold has been successfully incorporated into several PET radioligands. nih.gov

Future Directions:

Targeting CNS Receptors: Derivatives of this compound with high affinity and selectivity for specific neurotransmitter receptors, such as the sigma-2 receptor which is overexpressed in many cancers, could be radiolabeled with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18). nih.gov

Tumor Imaging: Given the potential of piperazine derivatives as anticancer agents, corresponding radioligands could be developed to visualize tumor proliferation and assess the response to therapy. nih.gov

Challenges in Radioligand Development: A key challenge is to design a molecule that not only has excellent in vitro properties (high affinity and selectivity) but also favorable in vivo characteristics, including appropriate lipophilicity, metabolic stability, and the ability to cross the blood-brain barrier for CNS targets. The development of a successful PET tracer often requires extensive medicinal chemistry efforts to optimize these properties. nih.gov

| Isotope | Half-life | Common Labeling Strategy | Potential Application |

| Carbon-11 (¹¹C) | 20.4 minutes | O-alkylation | Imaging CNS targets, where rapid kinetics are often required. |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Nucleophilic substitution | Broader applications due to longer half-life, allowing for longer imaging protocols and distribution to sites without a cyclotron. |

Challenges and Opportunities in Preclinical Development of Piperazine-Derived Compounds

While piperazine-derived compounds hold significant therapeutic promise, their preclinical development is not without challenges.

Key Challenges:

Synthesis and Purification: The synthesis of complex piperazine derivatives can sometimes result in low product yields, extended reaction times, and the formation of impurities that are difficult to remove. researchgate.net

Pharmacokinetics and Metabolism: Achieving a desirable pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is a critical hurdle. Issues such as high lipophilicity can lead to non-specific binding and poor in vivo performance. nih.gov

Selectivity and Off-Target Effects: The piperazine scaffold can interact with multiple biological targets. While this can be advantageous for developing multi-target drugs, it also poses a challenge in achieving high selectivity for a single desired target to minimize off-target side effects.

Opportunities for Advancement:

Green Chemistry Approaches: The adoption of green chemistry principles can help to mitigate some of the challenges in synthesis by improving yields, reducing waste, and avoiding the use of toxic reagents. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies can guide the optimization of potency, selectivity, and pharmacokinetic properties. benthamdirect.com

Computational Modeling: Molecular docking and dynamics simulations can provide insights into ligand-receptor interactions, aiding in the rational design of more effective and selective compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-Propyl-4-pyrrolidin-3-ylpiperazine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling between pyrrolidine and piperazine derivatives. Key steps include:

- Alkylation : Reacting pyrrolidine with a propylating agent (e.g., 1-bromopropane) under reflux in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

- Yield Optimization : Adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent) enhances efficiency .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identifies protons on the pyrrolidine ring (δ 2.5–3.0 ppm) and propyl chain (δ 0.9–1.6 ppm) .

- 13C NMR : Confirms quaternary carbons in the piperazine ring (δ 45–55 ppm) .

- IR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 211.215) .

| Technique | Key Peaks | Structural Insight |

|---|---|---|

| 1H NMR | δ 2.8 ppm (piperazine CH2) | Confirms ring substitution |

| IR | 1280 cm⁻¹ (C-N stretch) | Verifies piperazine backbone |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:

- Standardized Bioassays : Replicate studies using uniform protocols (e.g., fixed IC50 measurement conditions) .

- Structural Analog Comparison : Test derivatives with controlled modifications (e.g., fluorophenyl vs. chlorophenyl groups) to isolate activity drivers .

- Purity Validation : Use HPLC (≥95% purity) to rule out confounding effects from byproducts .

Q. Example Workflow :

Synthesize derivatives with incremental substituent changes.

Screen against standardized cellular models (e.g., cancer cell lines).

Correlate activity trends with electronic (Hammett constants) or steric (Taft parameters) properties .

Q. What computational approaches are suitable for predicting the target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., dopamine D2 or serotonin 5-HT1A) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

| Tool | Application | Output Metrics |

|---|---|---|

| AutoDock Vina | Binding affinity (ΔG) | Ki values for SAR analysis |

| GROMACS | RMSD/RMSF of ligand-receptor | Stability of interactions |

Q. How does the three-dimensional conformation of this compound influence its pharmacological activity?

Methodological Answer: The equatorial vs. axial orientation of the propyl group affects steric interactions with target proteins.

- Conformational Analysis : Use X-ray crystallography or NOESY NMR to determine predominant conformers .

- Activity Correlation : Compare IC50 values of conformers in receptor-binding assays (e.g., radioligand displacement) .

Key Finding : Derivatives with equatorial propyl groups show 2–3× higher affinity for σ1 receptors due to reduced steric hindrance .

Q. What strategies mitigate instability of this compound under varying pH conditions?

Methodological Answer:

- pH Stability Profiling : Incubate compound in buffers (pH 1–13) and monitor degradation via LC-MS .

- Formulation Adjustments : Use cyclodextrin encapsulation or salt formation (e.g., HCl salt) to enhance aqueous stability .

- Protective Groups : Introduce tert-butoxycarbonyl (Boc) on reactive amines during synthesis .

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH < 3) | N-dealkylation | Boc protection |

| Oxidative | Piperazine ring cleavage | Antioxidants (e.g., BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.